N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)propanamide
Description
N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C25H21NO5/c1-16(30-21-15-9-8-14-20(21)29-2)25(28)26-22-18-12-6-7-13-19(18)31-24(22)23(27)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,26,28) |
InChI Key |
MPZRMDCRBWSXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3)OC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)propanamide typically involves multi-step organic reactions. The starting materials are usually benzofuran derivatives and appropriate benzoyl and methoxyphenoxy reagents. Common synthetic routes may include:
Friedel-Crafts Acylation: Introduction of the benzoyl group onto the benzofuran ring.
Etherification: Formation of the methoxyphenoxy group.
Amidation: Coupling of the intermediate with a suitable amine to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)propanamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological activity being studied. For example, it may inhibit certain enzymes or bind to specific receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Benzoyl Compounds: Compounds containing benzoyl groups.
Methoxyphenoxy Compounds: Compounds with methoxyphenoxy groups.
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methoxyphenoxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
